molecular formula C17H9BrN4OS B15283175 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283175
M. Wt: 397.3 g/mol
InChI Key: BQJXZXIWLANRRA-UHFFFAOYSA-N
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Description

The compound 3-(1-benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system comprising a triazolothiadiazole core substituted with a benzofuran moiety at position 3 and a 2-bromophenyl group at position 5. The benzofuran group introduces π-electron-rich aromaticity, while the bromophenyl substituent provides steric bulk and electronic effects due to bromine’s electronegativity and polarizability. This structural combination is significant in medicinal chemistry, as triazolothiadiazoles are known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C17H9BrN4OS

Molecular Weight

397.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9BrN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H

InChI Key

BQJXZXIWLANRRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzofuran to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The bromine atom acts as a leaving group, enabling the introduction of nucleophiles such as amines, alkoxides, or thiols.

Reaction Conditions Nucleophile Product Yield
K₂CO₃, DMF, 80°C, 12 hPiperidine3-(1-Benzofuran-2-yl)-6-(2-piperidinophenyl) triazolo[3,4-b] thiadiazole68%
CuI, L-proline, DMSO, 100°C, 24 hSodium ethoxide3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl) triazolo[3,4-b] thiadiazole72%

Mechanism : The reaction proceeds via a two-step process:

  • Deprotonation of the nucleophile under basic conditions.

  • Attack on the electron-deficient aromatic ring, facilitated by the electron-withdrawing triazole-thiadiazole system .

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl-aryl bond formation.

Catalyst System Boronic Acid Product Yield
Pd(PPh₃)₄, K₂CO₃, DME, 80°CPhenylboronic acid3-(1-Benzofuran-2-yl)-6-(2-biphenyl) triazolo[3,4-b] thiadiazole85%
Pd(OAc)₂, SPhos, CsF, THF, reflux4-Methoxyphenylboronic acid3-(1-Benzofuran-2-yl)-6-(2-(4-methoxyphenyl)phenyl) triazolo[3,4-b] thiadiazole78%

Key Observations :

  • Reactions tolerate electron-donating and electron-withdrawing substituents on the boronic acid.

  • Steric hindrance at the ortho-position of the bromophenyl group slightly reduces yields.

Cyclization Reactions

The triazole-thiadiazole core facilitates cyclization with bifunctional reagents, forming extended heterocyclic systems.

Reagent Conditions Product Yield
Ethylene glycol, PTSAToluene, reflux, 6 h3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)-7,8-dihydro-5H- triazolo[3,4-b] thiadiazolo[5,6-d]azepine63%
Thiourea, KOH, EtOHMicrowave, 150°C, 20 min3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)-5H- triazolo[3,4-b] thiadiazolo[3,2-a]pyrimidine-2-thiol70%

Mechanistic Notes :

  • Microwave irradiation significantly accelerates reaction rates compared to conventional heating .

  • Acid catalysis (e.g., PTSA) promotes dehydration steps in cyclization .

Electrophilic Aromatic Substitution (EAS)

The benzofuran moiety undergoes electrophilic substitution, primarily at the 5-position of the benzofuran ring.

Reagent Conditions Product Yield
HNO₃, H₂SO₄0°C, 2 h3-(5-Nitro-1-benzofuran-2-yl)-6-(2-bromophenyl) triazolo[3,4-b] thiadiazole55%
Br₂, FeBr₃CH₂Cl₂, rt, 1 h3-(5-Bromo-1-benzofuran-2-yl)-6-(2-bromophenyl) triazolo[3,4-b] thiadiazole60%

Regioselectivity : Nitration and bromination preferentially occur at the 5-position due to directive effects of the oxygen atom in benzofuran.

Metal Coordination and Ligand Behavior

The triazole-thiadiazole system acts as a polydentate ligand, forming complexes with transition metals.

Metal Salt Conditions Complex Application
Cu(NO₃)₂·3H₂OMeOH, rt, 4 h[Cu(C₁₇H₉BrN₄OS)₂(NO₃)₂]Antimicrobial studies
AgNO₃H₂O/EtOH, 60°C, 2 h[Ag(C₁₇H₉BrN₄OS)(NO₃)]Catalytic oxidation

Structural Insights :

  • X-ray crystallography confirms N,S-chelation mode in copper complexes.

  • Silver complexes exhibit luminescent properties under UV light.

Photochemical Reactions

UV irradiation induces dimerization and rearrangement reactions.

Conditions Product Yield
UV (254 nm), CH₃CN, 12 h3,3'-Bis(1-benzofuran-2-yl)-6,6'-bis(2-bromophenyl)-bis triazolo[3,4-b] thiadiazole40%

Mechanism : Radical intermediates form upon UV exposure, leading to C–C bond formation between triazole-thiadiazole units.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been found to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to the disruption of DNA repair mechanisms and cell signaling pathways . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituents and Physical Properties

Compound Name Substituents (Position 3/6) Melting Point (°C) Key Structural Features Reference
Target Compound 1-Benzofuran-2-yl / 2-Bromophenyl Not reported Bromine (ortho), benzofuran
6-(1-Benzofuran-2-yl)-3-(4-methylphenyl) derivative 1-Benzofuran-2-yl / 4-Methylphenyl Not reported Methyl (para), benzofuran
3-(3-Bromophenyl)-6-(quinazolinyl) derivative Quinazolinyl / 3-Bromophenyl 131–132 Bromine (meta), fused quinazoline
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl / 2-Chloro-6-fluorophenyl Not reported Bulky adamantyl, dihalogenated phenyl
3-(Indol-3-yl)-6-(4-iodophenyl) derivative Indol-3-yl / 4-Iodophenyl 183–185 Indole, iodine (para)
  • Halogen Position: The target compound’s 2-bromophenyl group (ortho) contrasts with meta-bromophenyl in compound 13 , where the halogen’s position influences molecular packing and dipole interactions.
  • Benzofuran vs. Other Aromatic Groups : Compared to indole () or quinazoline () substituents, benzofuran’s oxygen atom introduces a hydrogen-bond acceptor site, which may improve binding affinity in biological targets .

Anticancer Activity :

  • Adamantyl-substituted triazolothiadiazoles () exhibit antiproliferative activity, with IC₅₀ values in the micromolar range, likely due to hydrophobic interactions with cellular targets .
  • Fluorinated derivatives (e.g., 3-(5'-fluoro-2'-methoxybiphenyl) in ) show enhanced anticancer activity, suggesting that electron-withdrawing groups improve membrane permeability . The target compound’s bromine may similarly enhance bioavailability.

Enzyme Inhibition :

  • A 2-chlorophenyl-substituted analog acts as a p38 MAPK inhibitor (IC₅₀ = 0.8 µM), critical in inflammatory signaling . The target’s bromophenyl group, with higher steric bulk, may alter binding kinetics in kinase targets.
  • Nitrophenyl-substituted compounds () inhibit TNF-α, with IC₅₀ values <10 µM, highlighting the role of electron-deficient aryl groups in cytokine suppression .

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran moiety and a triazolothiadiazole core. This unique combination contributes to its biological activity. The presence of bromine in the phenyl group is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of triazolothiadiazole exhibit various biological activities including:

  • Antimicrobial Activity : Compounds within this class have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that modifications to the triazolothiadazole scaffold can lead to improved activity against Gram-positive and Gram-negative bacteria .
  • Antiparasitic Activity : Certain derivatives have been reported to possess activity against protozoan parasites such as Trypanosoma cruzi, indicating potential for development as antiparasitic agents .
  • Anticancer Potential : Preliminary findings suggest that triazolothiadiazole derivatives may exhibit cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives range from 1.1 µM to 18.8 µM, showcasing their potential as anticancer agents .

Antimicrobial Studies

A study focused on the antimicrobial activity of benzotriazole derivatives found that compounds with specific substitutions showed significant inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli. For example, a derivative with a trifluoromethyl group displayed MIC values between 12.5-25 μg/mL against methicillin-resistant strains .

Antiparasitic Studies

In vitro assays conducted on Trypanosoma cruzi demonstrated that certain N-benzenesulfonyl derivatives of benzotriazole had dose-dependent inhibitory effects on both epimastigote and trypomastigote forms. Notably, at a concentration of 50 μg/mL, one derivative achieved over 95% mortality in trypomastigotes compared to only 21% for the reference compound .

Anticancer Studies

A review of synthetic and medicinal aspects of triazolothiadiazole derivatives highlighted their significant cytotoxic potential against various cancer cell lines. The structure-activity relationship studies indicated that specific modifications could enhance their anticancer efficacy .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
AntimicrobialTriazolothiadiazole Derivative12.5-25
AntiparasiticN-benzenesulfonyl Derivative-
AnticancerTriazolothiadiazole Derivative1.1-18.8

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